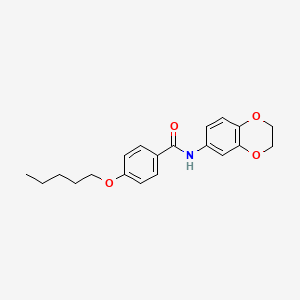
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, also known as BPB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide exerts its biological effects through the inhibition of various enzymes and receptors. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has also been found to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide in experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other molecular targets and cell types, and the exploration of its potential as a therapeutic agent in various diseases. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide as a tool for chemical biology and drug discovery is a promising area of research that warrants further investigation.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, is a compound that has gained attention in scientific research due to its potential applications in various fields. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to have various biological effects, depending on the target molecule and cell type. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has several advantages for lab experiments, careful dose-response studies and toxicity assays are necessary to ensure its safety and efficacy. Further research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide is needed to fully understand its potential as a therapeutic agent and tool for chemical biology and drug discovery.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been found to modulate the activity of ion channels and receptors, suggesting its potential as a therapeutic agent for neurological disorders. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-11-23-17-8-5-15(6-9-17)20(22)21-16-7-10-18-19(14-16)25-13-12-24-18/h5-10,14H,2-4,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWKVMVKWGIPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)

![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)

![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)

![2-{[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4699079.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)


![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4699114.png)